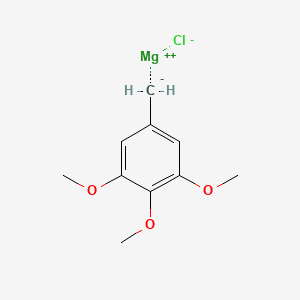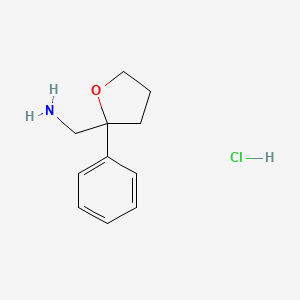
Ofloxacin Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ofloxacin Methyl Ester is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, particularly effective against Gram-negative bacteria. The compound is a methyl ester of ofloxacin, which means it has a methyl group attached to the ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ofloxacin Methyl Ester can be synthesized through a Fischer esterification reaction. This involves reacting ofloxacin with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation to remove excess methanol and other by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ofloxacin Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form ofloxacin and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Substitution: The fluorine atom in the quinolone ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Ofloxacin and methanol.
Oxidation: Various oxidized derivatives of ofloxacin.
Substitution: Substituted quinolone derivatives.
Aplicaciones Científicas De Investigación
Ofloxacin Methyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and interactions with bacterial DNA gyrase.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry
Mecanismo De Acción
Ofloxacin Methyl Ester exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Gatifloxacin
Uniqueness
Ofloxacin Methyl Ester is unique due to its methyl ester group, which can influence its pharmacokinetic properties, such as absorption and distribution. This modification can potentially enhance its antibacterial activity and reduce side effects compared to other fluoroquinolones .
Propiedades
Número CAS |
108224-82-4 |
|---|---|
Fórmula molecular |
C19H22FN3O4 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C19H22FN3O4/c1-11-10-27-18-15-12(17(24)13(9-23(11)15)19(25)26-3)8-14(20)16(18)22-6-4-21(2)5-7-22/h8-9,11H,4-7,10H2,1-3H3 |
Clave InChI |
HSVIINWFPKEOEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


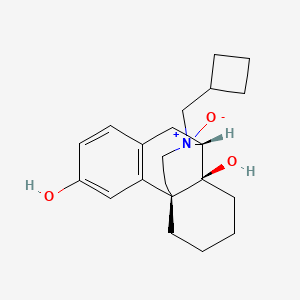
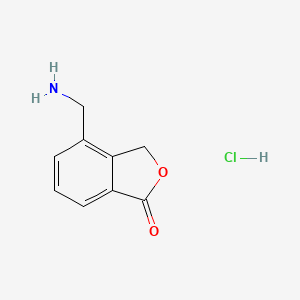
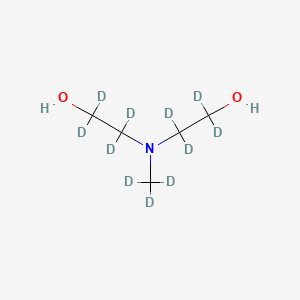
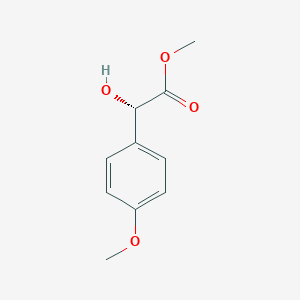
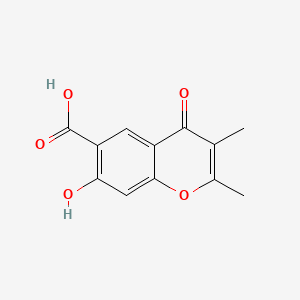
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)
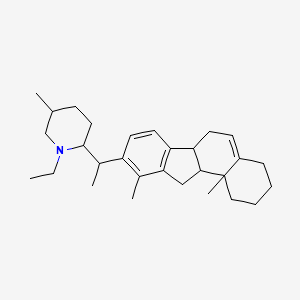
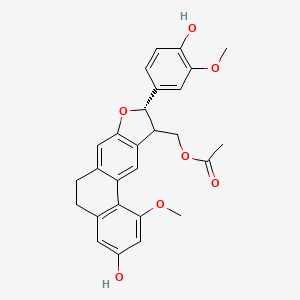
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)
